MRS1334
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Overview
Description
MRS 1334 is a potent and highly selective antagonist for the human adenosine A3 receptor. This compound has been extensively studied for its potential therapeutic applications due to its ability to selectively block the adenosine A3 receptor, which plays a significant role in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
MRS 1334 can be synthesized through a series of chemical reactions involving the formation of a pyridine ring and subsequent functionalization. The key steps include:
- Formation of the pyridine ring through a condensation reaction.
- Introduction of phenyl and phenylethynyl groups to the pyridine ring.
- Esterification to introduce the ethyl ester group.
- Nitration to introduce the nitro group on the benzyl ester .
Industrial Production Methods
Industrial production of MRS 1334 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MRS 1334 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The nitro group in MRS 1334 can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridine derivatives.
Scientific Research Applications
MRS 1334 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the adenosine A3 receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the adenosine A3 receptor in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as inflammation, neurodegeneration, and cancer.
Industry: Utilized in the development of new drugs targeting the adenosine A3 receptor.
Mechanism of Action
MRS 1334 exerts its effects by selectively binding to and blocking the adenosine A3 receptor. This receptor is a G-protein-coupled receptor involved in various cellular signaling pathways. By antagonizing this receptor, MRS 1334 can modulate physiological processes such as inflammation, cell proliferation, and apoptosis. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
MRS 1220: Another selective adenosine A3 receptor antagonist with similar binding affinity but different structural features.
MRS 1523: A structurally related compound with comparable selectivity for the adenosine A3 receptor.
Uniqueness of MRS 1334
MRS 1334 is unique due to its high selectivity and potency for the adenosine A3 receptor. Its structural features, including the phenylethynyl and nitrobenzyl ester groups, contribute to its distinct binding properties and pharmacological profile .
Properties
Molecular Formula |
C31H26N2O6 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H26N2O6/c1-3-38-30(34)27-21(2)32-29(24-12-8-5-9-13-24)28(26(27)19-16-22-10-6-4-7-11-22)31(35)39-20-23-14-17-25(18-15-23)33(36)37/h4-15,17-18,26,32H,3,20H2,1-2H3 |
InChI Key |
QFLOJAMZLQXHFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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